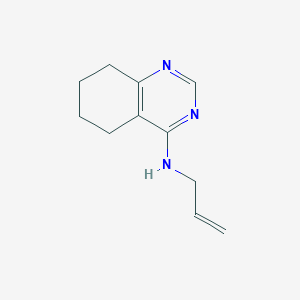

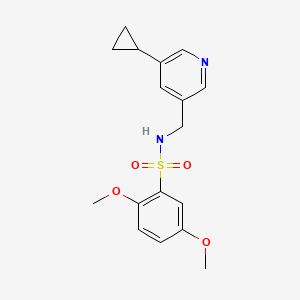

N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

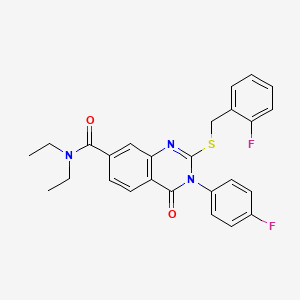

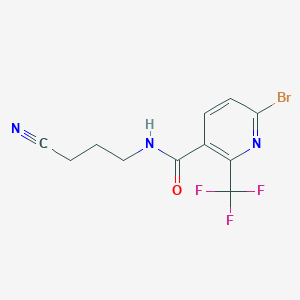

“N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine” is a chemical compound with the molecular formula C11H15N3 . It is a derivative of 5,6,7,8-tetrahydroquinazolin-4-amine .

Synthesis Analysis

The synthesis of derivatives of 5,6,7,8-tetrahydroquinazolines, such as “this compound”, can be achieved using α-aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields . The reaction involves the use of α-aminoamidines and bis-benzylidene cyclohexanones .Molecular Structure Analysis

The molecular structure of “this compound” is based on the tetrahydroquinazoline skeleton, which is an essential structural motif in natural products and pharmaceutically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the cyclocondensation of various guanidine derivatives with aldehydes and ketones, providing C2-substituted tetrahydroquinazolines .Applications De Recherche Scientifique

Allylic Amination with Nitroarenes and CO In the presence of Ru3(CO)12/Ph-BIAN, N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine participates in allylic amination reactions with nitroarenes under CO pressure. This leads to functionalization of the nitro group, with the potential for one-pot reduction to afford 4-amino derivatives (Ragaini et al., 2004).

Synthesis and Biological Activities This compound has been studied as a nonclassical inhibitor of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. Its derivatives exhibit potent and selective inhibitory activities against T. gondii and have been evaluated as antitumor agents (Gangjee et al., 1995).

Synthesis via One-Pot Method One-pot multicomponent reactions (MCRs) facilitate the synthesis of 5,6,7,8-tetrahydro derivatives of quinazoline-2-amine. This method is efficient compared to conventional multistep organic reactions and allows the creation of new organic molecules with minimum time and trials (Tugcu & Turhan, 2018).

Orientations Futures

The future directions for “N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine” could include further functionalization of the compound, as the newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved . Moreover, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Propriétés

IUPAC Name |

N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-2-7-12-11-9-5-3-4-6-10(9)13-8-14-11/h2,8H,1,3-7H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJGYAYOYLKLPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2411347.png)

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2411348.png)

![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)

![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)

![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)